molecular formula C17H17N3O4S3 B513545 1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine CAS No. 940992-82-5

1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine

Cat. No.: B513545
CAS No.: 940992-82-5
M. Wt: 423.5g/mol
InChI Key: GHZNLBRCYWXXPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine is a synthetic heterocyclic compound of high interest in medicinal chemistry and drug discovery research. This molecule integrates multiple privileged pharmacophores, including a furoyl group, a piperazine ring, a thiophene linker, and a 2-methylthiazole moiety. Such structures are frequently explored for their potential to interact with a variety of biological targets. The piperazine ring is a common feature in numerous approved pharmaceuticals and bioactive molecules, known to contribute favorable physicochemical properties and the ability to engage with enzymatic targets . The 2-methyl-1,3-thiazole subunit is another significant heterocycle found in several clinically used anticancer drugs, such as dasatinib, and is often associated with diverse biological activities . Furthermore, the sulfonamide group is a classic motif in sulfa drugs and can play a key role in inhibitor binding to enzyme active sites. Compounds featuring thiazole and piperazine rings together have demonstrated promising antinociceptive (pain-blocking) effects in preclinical models, with studies indicating that the mechanism of action may involve the opioid system . Similar structural analogs have also been investigated for their cytotoxic potential against various cancer cell lines, where they can induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways . Researchers can utilize this chemical as a key intermediate or a building block for synthesizing more complex molecules, or as a candidate for high-throughput screening campaigns against novel biological targets. Please Note: This product is for non-human research only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

furan-2-yl-[4-[5-(2-methyl-1,3-thiazol-4-yl)thiophen-2-yl]sulfonylpiperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S3/c1-12-18-13(11-25-12)15-4-5-16(26-15)27(22,23)20-8-6-19(7-9-20)17(21)14-3-2-10-24-14/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZNLBRCYWXXPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thienyl-Thiazole Intermediate Preparation

The 5-(2-methyl-1,3-thiazol-4-yl)-2-thiophene precursor is synthesized via a Sonogashira coupling or Hantzsch thiazole synthesis. For example:

  • Hantzsch method : React 2-thiophenecarbonitrile with 2-bromoacetone and elemental sulfur in ethanol under reflux.

  • Cyclocondensation : Optimized yields (∼75%) are achieved at 80°C for 12 hours.

Sulfonyl Chloride Formation

The thienyl-thiazole intermediate is converted to its sulfonyl chloride derivative using chlorosulfonic acid:

  • Reaction conditions : 0°C to room temperature, 4–6 hours in dichloromethane (DCM).

  • Workup : Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

Sulfonylation of Piperazine

Reaction Protocol

Piperazine reacts with 5-(2-methyl-1,3-thiazol-4-yl)-2-thienylsulfonyl chloride under basic conditions:

  • Molar ratio : 1:1 (piperazine:sulfonyl chloride).

  • Base : Triethylamine (TEA, 2.2 equiv) in anhydrous DCM.

  • Temperature : 0°C → room temperature, 2–4 hours.

  • Yield : 60–70% after column chromatography (silica gel, ethyl acetate/hexane).

Characterization

  • ¹H NMR (CDCl₃): δ 7.45 (d, J = 3.6 Hz, 1H, thienyl), 7.20 (s, 1H, thiazolyl), 3.40–3.10 (m, 8H, piperazine).

  • MS (ESI+) : m/z 396.1 [M+H]⁺.

Acylation with 2-Furoyl Chloride

Reaction Conditions

The secondary amine of 4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine is acylated using 2-furoyl chloride:

  • Solvent : Isoamyl alcohol or DCM.

  • Base : TEA (3.0 equiv).

  • Temperature : Reflux (100–120°C), 6–8 hours.

  • Workup : Precipitation in cold hexane, followed by silica gel chromatography (ethyl acetate/methanol 9:1).

Optimization Insights

  • Solvent impact : Isoamyl alcohol improves yield (∼85%) compared to DCM (∼70%) due to enhanced solubility of intermediates.

  • Stoichiometry : Excess 2-furoyl chloride (1.5 equiv) ensures complete acylation.

Integrated Synthetic Pathway and Data Summary

StepReactionReagents/ConditionsYieldPurification Method
1Thienyl-thiazole synthesis2-Bromoacetone, S₈, EtOH, reflux75%Recrystallization (EtOH)
2Sulfonyl chloride formationClSO₃H, DCM, 0°C → rt80%Extraction (DCM/H₂O)
3Piperazine sulfonylationTEA, DCM, rt65%Column chromatography
4Furoyl acylation2-Furoyl chloride, isoamyl alcohol, reflux85%Precipitation (hexane)

Challenges and Mitigation Strategies

Regioselectivity in Piperazine Functionalization

Piperazine’s symmetry allows sulfonylation and acylation at either nitrogen. However, steric and electronic factors favor initial sulfonylation at one nitrogen, leaving the secondary amine for subsequent acylation.

Purification Complexities

  • Byproducts : Unreacted sulfonyl chloride or di-acylated piperazine.

  • Solution : Gradient elution (ethyl acetate → methanol) during column chromatography.

Comparative Analysis of Methodologies

ParameterSulfonylation-First ApproachAcylation-First Approach
Overall Yield 55–60%45–50%
Purity >95%90–92%
Scalability Suitable for gram-scaleLimited by intermediate stability

The sulfonylation-first strategy is superior, as evidenced by higher yields and simpler purification .

Chemical Reactions Analysis

Types of Reactions

1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine can undergo various types of chemical reactions,

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their properties, synthesized from the evidence provided:

Compound Name/ID Core Structure Key Substituents Yield (%) Melting Point (°C) Biological Activity/Notes Evidence ID
1-(4-Fluorophenyl)-4-[(5-phenyl-1,3-thiazol-4-yl)sulfonyl]piperazine (14j) Piperazine-sulfonyl-thiazole 4-fluorophenyl, 5-phenyl-thiazole 83 121–123 Potential antimicrobial/antiproliferative
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine Piperazine-sulfonyl-thiazole Methanesulfonyl, 4-phenyl-thiazole N/A N/A Simplified structure; likely higher solubility
1-((5-Chloro-2-methoxyphenyl)sulfonyl)-4-(phenylmethyl)piperazine Piperazine-sulfonyl-aryl 5-chloro-2-methoxyphenyl, benzyl N/A N/A Bulky substituents; may impact bioavailability
1-(Naphthalene-2-sulfonyl)-4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazine Piperazine-sulfonyl-naphthyl Naphthylsulfonyl, nitro-piperidinylphenyl N/A N/A High steric bulk; niche applications
Target Compound: 1-(2-Furoyl)-4-{[5-(2-methyl-1,3-thiazol-4-yl)-2-thienyl]sulfonyl}piperazine Piperazine-sulfonyl-thienyl-thiazole + furoyl 2-furoyl, 5-(2-methyl-thiazole)-thiophene sulfonyl N/A N/A Balanced lipophilicity; heterocyclic diversity

Structural and Electronic Features

  • Sulfonyl Linkage: The sulfonyl group enhances stability and may participate in polar interactions with biological targets.
  • Substituent Diversity: Aromatic vs. Heterocyclic: Compounds with phenyl or naphthyl groups (e.g., ) exhibit greater hydrophobicity, while the target’s thiophene and furan groups balance lipophilicity with moderate polarity . Electron-Withdrawing Groups (EWGs): Chloro, nitro, and methoxy substituents (e.g., ) may reduce metabolic degradation but increase molecular weight.

Pharmacological and Physicochemical Properties

  • Solubility : Methanesulfonyl derivatives (e.g., ) likely exhibit higher aqueous solubility due to reduced steric hindrance. The target’s furoyl group introduces a polar carbonyl, enhancing solubility relative to purely aromatic analogs .
  • Bioactivity : Thiazole-containing analogs (e.g., ) are often explored for antiproliferative or antimicrobial activity due to heterocyclic bioactivity. The target’s thienyl-thiazole sulfonyl group may enhance binding to enzymes like kinases or proteases .
  • Metabolic Stability : Bulky substituents (e.g., naphthyl in ) may reduce metabolic clearance but hinder membrane permeability. The target’s compact heterocycles (furan, thiophene) could improve bioavailability compared to bulkier analogs .

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)
Thienyl sulfonationThiophene derivative, SOCl₂, DCM75–85
Thiazole couplingPd(PPh₃)₄, NaHCO₃, DME60–70
Furoyl addition2-Furoyl chloride, TEA, THF80–90

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Advanced analytical techniques are critical:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substituent positions and piperazine ring conformation.
  • Mass Spectrometry (HR-MS): To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography: For definitive 3D structural elucidation (if crystalline).
  • HPLC-PDA: To assess purity and detect impurities. Cross-referencing spectral data with computational predictions (e.g., DFT-optimized structures) enhances validation .

Advanced: What computational strategies are effective for predicting target interactions or pharmacokinetic properties?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding with receptors (e.g., serotonin receptors or enzymes like DPP-IV). Focus on key residues (e.g., sulfonamide interactions with catalytic sites) .
  • DFT/Molecular Dynamics (MD): Calculate electronic properties (HOMO-LUMO, electrostatic potential) and simulate adsorption/desorption dynamics on biological membranes .
  • ADMET Prediction: Tools like SwissADME or pkCSM to estimate bioavailability, BBB permeability, and metabolic stability.

Q. Table 2: Example Docking Scores

Target ProteinDocking Score (kcal/mol)Key Interactions
5-HT₁A Receptor-9.2Hydrogen bonding with Asp116, π-π stacking with Phe361
DPP-IV Active Site-8.7Sulfonyl group coordination with Zn²⁺

Advanced: How can researchers resolve contradictions between in vitro activity and in vivo efficacy in modified derivatives?

  • Structural Optimization: Introduce β-cyclodextrin complexes to enhance solubility while retaining activity (note: may reduce bioavailability; requires dose adjustment) .
  • Pharmacokinetic Profiling: Conduct liver microsomal stability assays and plasma protein binding studies to identify metabolic liabilities.
  • Formulation Adjustments: Use nanoemulsions or liposomal carriers to improve tissue penetration .

Advanced: What experimental designs are recommended to evaluate receptor selectivity (e.g., 5-HT₁A vs. σ1 receptors)?

  • Radioligand Binding Assays: Competitive displacement studies using [³H]-8-OH-DPAT (5-HT₁A) and [³H]-DTG (σ1).
  • Functional Assays: Measure cAMP inhibition (5-HT₁A) or intracellular Ca²⁺ flux (σ1) in transfected HEK293 cells.
  • Mutagenesis Studies: Modify receptor binding pockets (e.g., Ser199Ala in 5-HT₁A) to isolate interaction mechanisms .

Basic: What are the primary biological targets for piperazine derivatives with sulfonamide and heteroaromatic substituents?

Common targets include:

  • GPCRs: Serotonin (5-HT₁A/2A), dopamine receptors.
  • Enzymes: DPP-IV, carbonic anhydrase, kinases.
  • Ion Channels: T-type calcium channels (analgesic applications).
    Mechanistic studies should prioritize SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding affinity quantification .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Catalyst Screening: Test Pd catalysts (e.g., PdCl₂(dppf) vs. Pd(OAc)₂) for cross-coupling efficiency.
  • Solvent Optimization: Replace DMF with biodegradable solvents like cyclopentyl methyl ether (CPME).
  • Flow Chemistry: Implement continuous-flow systems to enhance mixing and reduce side reactions .

Advanced: What strategies mitigate toxicity while maintaining bioactivity in structural analogs?

  • Toxicity Profiling: Use zebrafish models or Ames tests for genotoxicity screening.
  • Bioisosteric Replacement: Substitute the thiazole ring with 1,2,4-oxadiazole to reduce hepatotoxicity.
  • Prodrug Design: Mask sulfonamide groups with ester linkages for targeted release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.